1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Description
1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C24H28FN3O4S and its molecular weight is 473.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is the estrogen receptor . This compound acts as a selective estrogen receptor modulator .
Mode of Action
this compound interacts with its target, the estrogen receptor, by binding to it . This binding results in changes to DNA coiling during replication, affecting the enzyme topoisomerase II .
Biochemical Pathways
It is known that the compound’s interaction with the estrogen receptor can influence a variety of physiological functions, including the development and function of the reproductive system .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by alterations to the parent molecule, which can affect its efficacy, toxicity, metabolism, and route of administration .
Result of Action
The molecular and cellular effects of this compound’s action include changes to DNA coiling and the initiation of strand breaks in association with DNA-associated proteins .
Properties
IUPAC Name |
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O4S/c1-4-26-10-12-28(13-11-26)22-15-21-19(14-20(22)25)24(29)23(16-27(21)5-2)33(30,31)18-8-6-17(32-3)7-9-18/h6-9,14-16H,4-5,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABNZIHATCEBDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)OC)CC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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